3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea
Description
The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea is a structurally complex molecule featuring a benzodioxin moiety, a pyrrolidinone ring, and a urea functional group substituted with a 4-methoxyphenylmethyl group.
Properties
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-27-17-5-2-14(3-6-17)12-22-21(26)23-15-10-20(25)24(13-15)16-4-7-18-19(11-16)29-9-8-28-18/h2-7,11,15H,8-10,12-13H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQTVTCOOSIWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of direct data on the target compound in the provided evidence, this comparison is based on structural analogs and synthetic methodologies:
Structural Analogues
Key Observations:
- Synthetic Complexity : The target compound shares synthetic challenges with and compounds, such as the need for regioselective coupling (Pd catalysts in ) and protecting-group strategies (e.g., silyl groups in ) .
- Pharmacophore Potential: The benzodioxin moiety (electron-rich aromatic system) could confer metabolic stability compared to the pyridine in or the labile thioether in .
Analytical Techniques
Structural elucidation of the target compound would likely employ X-ray crystallography using SHELX software (as in ), particularly for resolving its stereochemistry and confirming the urea linkage . This contrasts with ’s compound, which requires advanced NMR for phosphoramidite characterization.
Research Findings and Limitations
- Gaps in Evidence: No direct data on the target compound’s bioactivity, solubility, or stability were found. Comparisons remain speculative.
- Hypothetical Advantages : The urea group may offer superior binding entropy over carboxylic acid () or phosphoramidite () functionalities in drug-receptor interactions.
- Synthetic Recommendations : Future work should explore Pd-catalyzed Buchwald-Hartwig amination for urea formation, as suggested by ’s methodology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
